sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate
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Overview
Description
Sodium 5-(hydroxymethyl)-2-oxabicyclo[311]heptane-1-carboxylate is a bicyclic compound with a unique structure that includes a carboxylate group and a hydroxymethyl group
Mechanism of Action
Target of Action
Compounds with similar bicyclo[221]heptane structures have been found to interact with various biological targets . For instance, camphor, sordarins, α-santalol, and β-santalol are bioactive natural products that contain this structural moiety .
Mode of Action
Compounds with similar structures have been synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for the creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
Biochemical Pathways
Compounds with similar structures have been used in the development of enantioselective approaches to functionalized bicyclo[221]heptanes, which are critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .
Result of Action
Compounds with similar structures have been used in the development of high-energy density compounds (hedcs), which have excellent detonation properties and extensive applications for modern military and civil purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate can be achieved through several methods. One common approach involves the hydroboration-oxidation of 1,5-dimethyl-1,5-cyclooctadiene to produce the corresponding diol, which is then converted to the desired compound through a series of reactions . Another method involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis, which allows for the enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxymethyl and carboxylate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce an alcohol.
Scientific Research Applications
Sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and its role in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclo[3.1.1]heptane derivatives and bicyclo[2.2.1]heptane derivatives, which share structural similarities and functional groups .
Uniqueness
What sets sodium 5-(hydroxymethyl)-2-oxabicyclo[311]heptane-1-carboxylate apart is its specific combination of functional groups and its unique bicyclic structure
Properties
IUPAC Name |
sodium;5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4.Na/c9-5-7-1-2-12-8(3-7,4-7)6(10)11;/h9H,1-5H2,(H,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSMFJKKWKWCLT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1(C2)CO)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2445785-14-6 |
Source
|
Record name | sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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